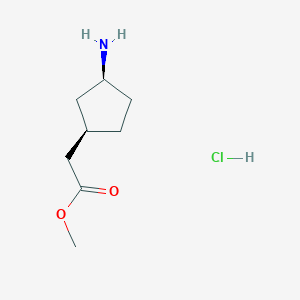

Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride

Description

Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride is a chiral cyclopentane derivative featuring a methyl ester and a primary amine group in a fixed stereochemical configuration. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents compared to its free base form. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of antiviral agents and central nervous system (CNS) therapeutics due to its rigid cyclopentane backbone and functionalizable amine group .

Properties

IUPAC Name |

methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBBEXISFMIDPE-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CC[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137709-33-0 | |

| Record name | rac-methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride typically involves the following steps:

Formation of the cyclopentyl ring: The cyclopentyl ring is synthesized through a series of cyclization reactions, often starting from a linear precursor.

Introduction of the amino group: The amino group is introduced via amination reactions, which may involve the use of reagents such as ammonia or amines.

Esterification: The ester group is formed through esterification reactions, typically involving the reaction of an alcohol with an acid or acid derivative.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride has a molecular formula of C₈H₁₆ClNO and a molecular weight of approximately 193.67 g/mol. Its specific structure allows for interactions that can modulate biological pathways, making it a candidate for therapeutic applications.

Pharmacological Applications

The compound has been identified as having utility in treating a variety of disorders:

- Cardiovascular Disorders : It has shown promise in managing conditions such as hypertension, heart failure, and renal insufficiency. The compound's ability to inhibit neutral endopeptidase (NEP) suggests its role in enhancing the effects of bioactive peptides, which are crucial in cardiovascular health .

- Neurological Disorders : Research indicates potential applications in treating affective disorders like depression and psychotic conditions such as dementia. Its pharmacological profile may help modulate neurotransmitter systems involved in mood regulation .

- Metabolic Disorders : There is evidence supporting its use in managing diabetes and metabolic syndrome. The compound may enhance insulin sensitivity and glucose metabolism, making it a candidate for further development as an anti-diabetic agent .

Case Studies

-

Hypertension Management :

A study highlighted the effectiveness of compounds similar to this compound in reducing blood pressure in animal models. These compounds demonstrated significant reductions in systolic and diastolic blood pressure levels when administered over a period . -

Diabetes Treatment :

In trials involving diabetic rat models, the compound showed improvements in glucose tolerance and insulin sensitivity. The treatment led to significant reductions in blood glucose levels compared to control groups, indicating its potential as an anti-diabetic therapy . -

Neurological Effects :

Research on related compounds revealed their efficacy in alleviating symptoms of depression in preclinical models. The modulation of specific neurotransmitter pathways was noted as a mechanism through which these compounds exert their effects .

Summary of Applications

Mechanism of Action

The mechanism of action of Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- Cyclopentane core : Provides conformational rigidity, improving target binding specificity.

- Amine group : Enables salt formation (hydrochloride) and participation in nucleophilic reactions.

- Methyl ester : Enhances lipophilicity and serves as a protective group for carboxylic acid precursors.

Comparison with Structurally Similar Compounds

Methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate

Structural Differences :

- Functional groups : The hydroxycyclopentene derivative contains a hydroxyl (-OH) group and a double bond in the cyclopentene ring, whereas the target compound has an amine (-NH₂) group and a saturated cyclopentane ring .

- Stereochemistry : Both compounds share a (1R) configuration but differ in the substituent positions (3S vs. 4S).

Physicochemical Properties :

| Property | Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate HCl | Methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂·HCl | C₉H₁₄O₃ |

| Molecular Weight (g/mol) | ~223.7 | ~170.2 |

| Solubility | High in water (due to HCl salt) | Moderate in polar solvents (e.g., ethanol, DMSO) |

| Stability | Stable under ambient conditions | Susceptible to oxidation (due to cyclopentene) |

Other Cyclopentane Derivatives

- Antiviral activity : Cyclopentane rings mimic ribose moieties in nucleoside analogs, enhancing binding to viral polymerases.

- Synthetic flexibility : The amine group allows for modifications such as acylation or alkylation to optimize pharmacokinetics.

Research Findings and Industrial Relevance

Pharmacological Potential

- CNS applications : The rigid cyclopentane structure may improve blood-brain barrier penetration compared to linear analogs.

- Salt form advantages : The hydrochloride salt increases aqueous solubility, critical for parenteral formulations.

Biological Activity

Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C₈H₁₅ClN₁O₂

- Molecular Weight : 157.21 g/mol

- CAS Number : 2137709-32-9

The presence of a cyclopentyl group attached to an amino group is significant for its interaction with biological targets. The hydrochloride form enhances solubility and stability, making it suitable for various applications in research and potential therapeutic settings.

Research indicates that this compound interacts with several biological targets, which may include enzymes and receptors. Understanding these interactions is crucial for elucidating its therapeutic potential.

Binding Affinity Studies

Binding affinity studies have shown that this compound can effectively interact with specific enzymes or receptors. For instance, studies have demonstrated significant alterations in enzyme activity upon the introduction of this compound, suggesting potential applications in drug development aimed at modulating these biological processes.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been investigated across various studies:

- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent. In vitro assays indicated that it could significantly inhibit pro-inflammatory cytokines and mediators, akin to established anti-inflammatory drugs such as sodium diclofenac .

- Anticancer Potential : Recent research highlighted its role in targeting specific pathways involved in cancer cell proliferation. For instance, studies on cell lines have demonstrated that this compound can induce apoptosis and cell cycle arrest, suggesting its utility in treating MYC-dependent cancers .

- Neuropharmacological Effects : There is emerging evidence suggesting that this compound may influence neurotransmitter systems, which could lead to applications in treating neurological disorders .

Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

Q & A

Q. What are the key considerations for synthesizing Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride with high enantiomeric purity?

Methodological Answer: Synthesis requires precise stereochemical control at the cyclopentyl amine core. A common approach involves:

- Intermediate Protection : Use tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate (CAS: 774212-81-6) as a Boc-protected precursor. Deprotection with HCl yields the hydrochloride salt .

- Chiral Resolution : Employ chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution to isolate the (1R,3S) isomer.

- Validation : Confirm enantiopurity via polarimetry and chiral HPLC, referencing standards like those in pharmaceutical impurity databases (e.g., EP/JP monographs) .

Q. How can researchers validate the structural and stereochemical integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Compare H and C NMR shifts with known cyclopentane derivatives (e.g., (1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane; CAS analogs in ) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel intermediates.

- Mass Spectrometry : High-resolution LC-MS (e.g., Q-TOF) confirms molecular weight (expected ~245 g/mol for free base) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Hazard Mitigation : Refer to GHS07 classification (acute oral toxicity Category 4, skin/eye irritation Category 2). Use PPE (gloves, goggles), fume hoods, and avoid inhalation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Prevent environmental release per EPA guidelines .

- First Aid : For skin contact, rinse with water for 15 minutes; if ingested, seek immediate medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and validate cell lines/animal models.

- Purity Analysis : Re-test batches using orthogonal methods (e.g., HPLC for chemical purity, endotoxin testing for biological preparations) .

- Meta-Analysis : Cross-reference data with authoritative databases (e.g., EFSA, ATSDR) to identify confounding variables like isomer contamination .

Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .

- Analytical Monitoring : Use stability-indicating UPLC methods with UV/ELS detection to track decomposition.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Q. How can mechanistic studies elucidate the compound’s interaction with aminergic receptors?

Methodological Answer:

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., β-adrenergic receptor) to predict binding affinities.

- In Vitro Assays : Measure cAMP modulation in HEK293 cells transfected with target GPCRs.

- Isotopic Labeling : Synthesize C-labeled analogs for NMR-based binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.